![molecular formula C14H16N4O4S B2815806 N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448125-51-6](/img/structure/B2815806.png)
N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Description
Scientific Research Applications
Behavioral Sensitization Research
This compound has been used in research related to behavioral sensitization, particularly in relation to nicotine-induced behaviors . The compound, specifically its derivative 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), has been shown to significantly attenuate nicotine-induced behavioral sensitization in mice .
Neuroplasticity Studies
The compound’s sulfonamide derivatives have a documented role in enhancing dopaminergic tone and normalizing neuroplasticity by stabilizing glutamate release . This makes it valuable in research related to brain function and neurological disorders .
Adenosine Level Research
The compound has been used in research to study its effects on adenosine levels in the striatum . In one study, 4-FBS at 60mg/kg significantly lowered the adenosine level in the striatum .
Tubulin Polymerization Inhibitors
A novel series of sulfonamide derivatives, coupled with a salicylamide scaffold, was designed and synthesized . These compounds were tested in vitro against five types of human cell lines . They were found to inhibit tubulin polymerization, which is crucial for cell division .
Cancer Research
The compound has been used in cancer research, particularly in relation to breast and colon cancer . Certain derivatives of the compound showed efficacy against examined breast cancer (MCF-7 and MDA-MB-231) cells and selected colon cancer (Caco-2 and HCT-116) subtypes .
Analgesic Research
The compound has been used in research related to pain management . Its analgesic effects were found to be reversed by the 5HT3 antagonist ondansetron 1mg/kg intraperitoneally (i.p.) and by the µ receptor antagonist naloxone (1 mg/kg i.p.), implying possible involvement of serotonergic and opioidergic pathways in the analgesic effect of the compound .
properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c15-23(20,21)11-4-2-10(3-5-11)9-16-14(19)12-8-13-18(17-12)6-1-7-22-13/h2-5,8H,1,6-7,9H2,(H,16,19)(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADDLFUGCYAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
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